cis-Moschamine
Overview
Description
cis-Moschamine is a natural product found in Centaurea arenaria, Centaurea cyanus, and other organisms with data available.
Scientific Research Applications
Isolation and Structure Elucidation
In the realm of natural product chemistry, cis-Moschamine has been identified as a notable compound. The seeds of Centaurea cyanus have been studied, leading to the isolation of several indole alkaloids including moschamine, this compound, centcyamine, and cis-centcyamine. The structures of these compounds were elucidated using comprehensive spectroscopic analyses, contributing to our understanding of natural product diversity (Sarker et al., 2001).
Anti-Inflammatory Activity
This compound has shown potential in the field of pharmacology, particularly concerning anti-inflammatory properties. A study focused on the anti-inflammatory effects of serotonin derivatives isolated from Carthamus tinctorius seeds highlighted moschamine's potent inhibitory effects on lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophages. This suggests a pathway where this compound might exert its anti-inflammatory effects, possibly through the modulation of prostaglandin E2 and nitric oxide production (Jo et al., 2017).
Neurological and Cancer Research
In neurological and cancer research, moschamine has been studied for its effects on glioblastoma cells. It was observed to inhibit cell proliferation and induce apoptosis and cell cycle arrest in glioblastoma cell lines, suggesting potential therapeutic applications in targeting this aggressive brain tumor (Alexiou et al., 2017).
Bioavailability and Biological Activities
Further insights into moschamine's properties were gained through studies on its synthesis, bioavailability, and biological activities. The compound exhibited significant serotoninergic and cyclooxygenase inhibitory activities, suggesting a multifaceted role in biological systems. These findings are crucial for understanding the potential therapeutic uses of moschamine and related compounds (Park, 2012).
Mechanism of Action
Target of Action
cis-Moschamine is a natural compound that has been found to exert antitumor effects on various types of cancer cells, including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells . These cells are the primary targets of this compound.
Mode of Action
It is known that this compound interacts with its targets (cancer cells) and inhibits their proliferation . This interaction and the resulting changes lead to the antitumor effects of this compound.
Biochemical Pathways
It is known that this compound exerts its antitumor effects by inhibiting the proliferation of cancer cells
Result of Action
The primary result of this compound’s action is the inhibition of tumor cell proliferation. This leads to a decrease in the growth and spread of cancer cells, such as HeLa, MCF7, and A431 cells . This antitumor effect makes this compound a potential candidate for the development of new anticancer therapies.
Properties
IUPAC Name |
(Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKJYWENWLOMY-CLTKARDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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